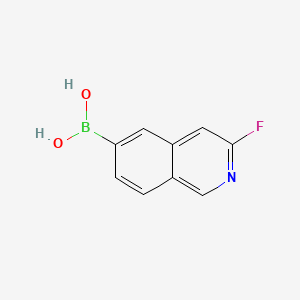

(3-Fluoroisoquinolin-6-yl)boronic acid

Übersicht

Beschreibung

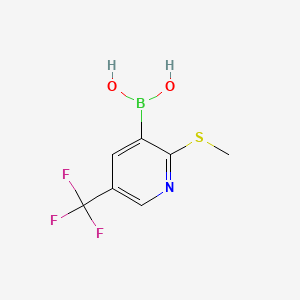

“(3-Fluoroisoquinolin-6-yl)boronic acid” is a type of organoboron compound . It is used in chemistry as a reagent . The CAS number for this compound is 1105710-34-6 .

Synthesis Analysis

The synthesis of “(3-Fluoroisoquinolin-6-yl)boronic acid” involves a reaction of 6-bromo-3-fluoroisoquinoline with triethylborate in THF at -78°C . This is followed by the addition of butyllithium . The reaction yields the title compound with a yield of 78% .Molecular Structure Analysis

The molecular formula of “(3-Fluoroisoquinolin-6-yl)boronic acid” is C9H7BFNO2 . Its molecular weight is 190.97 .Chemical Reactions Analysis

Boronic acids, such as “(3-Fluoroisoquinolin-6-yl)boronic acid”, are known to interact with diols and strong Lewis bases . They are used in various sensing applications .Wissenschaftliche Forschungsanwendungen

- Applications :

Fluorescent Sensing

Boronic acids exhibit remarkable fluorescence changes upon binding to diols. This property has led to the development of fluorescent sensors. Here’s what you need to know:

Wirkmechanismus

Target of Action

The primary target of (3-Fluoroisoquinolin-6-yl)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves an oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .

Biochemical Pathways

The biochemical pathway primarily affected by (3-Fluoroisoquinolin-6-yl)boronic acid is the SM coupling reaction pathway . The compound’s interaction with this pathway results in the formation of new carbon–carbon bonds .

Pharmacokinetics

It’s known that the compound is relatively stable and readily prepared . It’s also generally environmentally benign .

Result of Action

The result of the compound’s action is the formation of new carbon–carbon bonds through the SM coupling reaction . This allows for the creation of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .

Action Environment

The action of (3-Fluoroisoquinolin-6-yl)boronic acid is influenced by environmental factors. The compound’s success in the SM coupling reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions . The slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(3-fluoroisoquinolin-6-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BFNO2/c11-9-4-7-3-8(10(13)14)2-1-6(7)5-12-9/h1-5,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZHHNXWLNMLXBEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=CC(=NC=C2C=C1)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Fluoroisoquinolin-6-yl)boronic acid | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.